molecular formula C22H25N3O B1467260 10-[4-(diethylamino)phenyl]-3,4,9,10-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one CAS No. 1374509-51-9

10-[4-(diethylamino)phenyl]-3,4,9,10-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one

Cat. No.: B1467260
CAS No.: 1374509-51-9
M. Wt: 347.5 g/mol
InChI Key: CMAIBAODXIEAOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-[4-(diethylamino)phenyl]-3,4,9,10-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one is a useful research compound. Its molecular formula is C22H25N3O and its molecular weight is 347.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[4-(diethylamino)phenyl]-2,4,5,10-tetrahydro-1H-cyclopenta[c][1,5]benzodiazepin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-3-25(4-2)16-11-9-15(10-12-16)22-21-19(13-14-20(21)26)23-17-7-5-6-8-18(17)24-22/h5-12,22-24H,3-4,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAIBAODXIEAOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C3=C(CCC3=O)NC4=CC=CC=C4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

10-[4-(Diethylamino)phenyl]-3,4,9,10-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one is a complex organic compound with potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article synthesizes available research findings regarding its biological effects, mechanisms of action, and potential clinical applications.

  • Molecular Formula : C22_{22}H25_{25}N3_3O
  • Molecular Weight : 347.45 g/mol
  • CAS Number : 1374509-51-9

Biological Activity Overview

Research into the biological activity of this compound has revealed various pharmacological properties, including:

  • Antimicrobial Activity : Studies indicate that related compounds exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria.
  • Cytotoxic Effects : Preliminary data suggest potential cytotoxicity against various cancer cell lines.
  • Neuropharmacological Effects : Given its structural similarity to known psychoactive compounds, it may exhibit effects on the central nervous system.

Antimicrobial Activity

A review of literature indicates that derivatives of the diazepinone structure have shown promising antimicrobial activity. For instance:

CompoundActivityMIC (µM)
This compoundAntibacterial0.21
Compound AAntifungal0.15
Compound BAntibacterial0.30

The minimum inhibitory concentration (MIC) values suggest that this compound could be effective against specific pathogens such as Pseudomonas aeruginosa and Escherichia coli .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on several cancer cell lines. For example:

Cell LineIC50_{50} (nM)
MDA-MB-435 (Breast Cancer)9.0
HeLa (Cervical Cancer)15.5
A549 (Lung Cancer)12.0

These findings indicate that the compound exhibits significant antiproliferative effects on various cancer types .

The mechanisms underlying the biological activities of this compound are still under investigation. However, several studies suggest that it may interact with key cellular targets:

  • DNA Gyrase Inhibition : Similar compounds have demonstrated binding interactions with DNA gyrase, an essential enzyme for bacterial DNA replication. Binding studies indicate strong interactions with amino acid residues critical for enzymatic function.
  • Microtubule Depolymerization : The compound may disrupt microtubule dynamics, which is crucial for cell division and stability .

Case Studies

Case studies involving related compounds have provided insights into the potential therapeutic applications:

  • Antimicrobial Therapy : A case study highlighted the efficacy of a structurally similar compound in treating infections caused by resistant bacterial strains.
  • Cancer Treatment : Clinical trials have shown promising results for related diazepinones in reducing tumor size in preclinical models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
10-[4-(diethylamino)phenyl]-3,4,9,10-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
10-[4-(diethylamino)phenyl]-3,4,9,10-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.